

# Validating $^{68}\text{Ga}$ -NOTA-AE105 Uptake with uPAR Immunohistochemistry: A Comparative Guide

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## Compound of Interest

Compound Name: *Nota-AE105*

Cat. No.: *B12388337*

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The urokinase-type plasminogen activator receptor (uPAR) has emerged as a critical biomarker for tumor aggressiveness and metastatic potential, making it a key target for novel diagnostic and therapeutic strategies in oncology. The positron emission tomography (PET) tracer,  $^{68}\text{Ga}$ -NOTA-AE105, has shown considerable promise for the non-invasive imaging of uPAR expression. This guide provides a comprehensive comparison of  $^{68}\text{Ga}$ -NOTA-AE105's performance, supported by experimental data validating its uptake with uPAR immunohistochemistry (IHC), the gold standard for protein expression analysis in tissue.

## Performance of $^{68}\text{Ga}$ -NOTA-AE105 Against an Alternative uPAR Tracer

While several radioligands targeting uPAR have been developed,  $^{68}\text{Ga}$ -NOTA-AE105 and  $^{64}\text{Cu}$ -DOTA-AE105 are two prominent examples that have undergone clinical investigation. Both tracers utilize the same high-affinity peptide antagonist, AE105, to bind to uPAR. The choice between Gallium-68 ( $^{68}\text{Ga}$ ) and Copper-64 ( $^{64}\text{Cu}$ ) as the radioisotope offers distinct advantages and disadvantages.

Feature	<sup>68</sup> Ga-NOTA-AE105	<sup>64</sup> Cu-DOTA-AE105
Positron Range (in water)	~3.5 mm	~0.6 mm
Half-life	~68 minutes	~12.7 hours
Production	Generator-produced	Cyclotron-produced
Image Resolution	Good	Potentially higher due to shorter positron range
Logistics	On-site, on-demand production	Centralized production, longer shelf-life
Clinical Experience	Extensively studied in Phase I and II trials	Investigated in Phase I trials

The shorter positron range of <sup>64</sup>Cu could theoretically offer higher resolution imaging, which may be advantageous for detecting smaller lesions.[1] However, the longer half-life of <sup>64</sup>Cu allows for later imaging time points, which might improve tumor-to-background ratios. Conversely, the convenient on-site production of <sup>68</sup>Ga from a generator and its shorter half-life, which results in a lower radiation dose to the patient, make it a highly practical choice for routine clinical use.

## Correlation of <sup>68</sup>Ga-NOTA-AE105 Uptake with uPAR Expression

Multiple clinical studies have demonstrated a significant positive correlation between the uptake of <sup>68</sup>Ga-NOTA-AE105, as measured by the maximum standardized uptake value (SUVmax) on PET scans, and the level of uPAR expression in tumor tissues determined by IHC.

A study on patients with oral and oropharyngeal squamous cell carcinoma found a significant correlation between SUVmax and a digitally quantified H-score from IHC of resected primary tumors.[2] Similarly, a foundational Phase I study confirmed that tracer accumulation in tumors corresponded with uPAR expression in excised tissue.[3] In prostate cancer, a positive correlation between SUVmax and Gleason score, a measure of tumor aggressiveness that is often associated with higher uPAR expression, has also been established.[4]

Cancer Type	Correlation Metric	Finding	Reference
Oral and Oropharyngeal Squamous Cell Carcinoma	SUVmax vs. IHC H-score x Tumor Depth	$r = 0.67$ ; $p = 0.003$	
Prostate Cancer	SUVmax vs. Gleason Score	Spearman's $\rho = 0.55$ ; $p = 0.003$	
Neuroendocrine Neoplasms	High uPAR PET uptake (Target-to-Liver Ratio) vs. Survival	Hazard Ratio for Progression-Free Survival: 1.87; Hazard Ratio for Overall Survival: 2.64	
Primary Gliomas	High uPAR PET uptake (Tumor SUVmax) vs. Survival	Hazard Ratio for Progression-Free Survival: 26.5; Hazard Ratio for Overall Survival: 14.3	

It is important to note that in some preclinical studies using patient-derived xenograft models, a direct significant correlation between SUVmax and IHC H-score was not observed, although a clear visual concordance was present. This discrepancy may be attributed to the inherent limitations of IHC, which analyzes a small tissue section that may not represent the heterogeneity of the entire tumor captured by the PET scan.

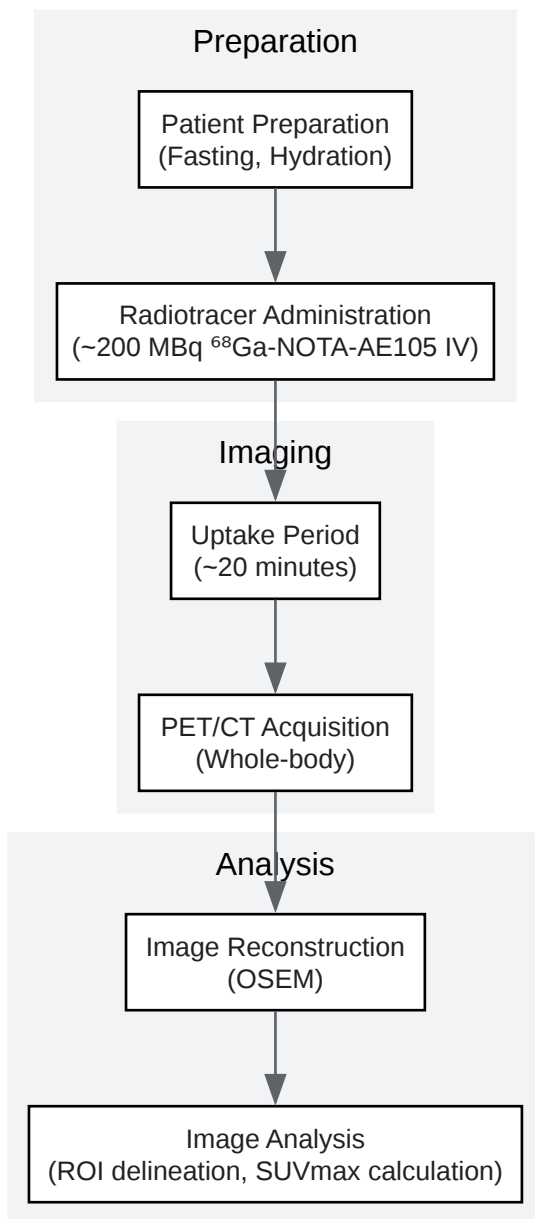
## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for  $^{68}\text{Ga}$ -NOTA-AE105 PET/CT imaging and uPAR immunohistochemistry based on published clinical trial methodologies.

### $^{68}\text{Ga}$ -NOTA-AE105 PET/CT Imaging Protocol

This protocol is a synthesis of methodologies reported in Phase I and II clinical trials.

- **Patient Preparation:** Patients are typically asked to fast for at least 4 hours prior to the scan. Hydration is encouraged.
- **Radiotracer Administration:** A sterile solution of  $^{68}\text{Ga}$ -**NOTA-AE105** is administered intravenously. The typical injected dose is approximately 200 MBq.
- **Uptake Period:** Imaging is performed relatively quickly after injection, often around 20 minutes post-injection, due to the rapid clearance of the tracer from non-target tissues.
- **Image Acquisition:** A whole-body PET/CT scan is acquired from the vertex to the mid-thigh. The PET acquisition is typically performed in 3D mode with an acquisition time of 2-4 minutes per bed position.
- **CT for Attenuation Correction and Anatomical Localization:** A low-dose CT scan is performed for attenuation correction of the PET data and for anatomical localization of tracer uptake.
- **Image Reconstruction and Analysis:** PET images are reconstructed using an iterative algorithm (e.g., OSEM). Regions of interest (ROIs) are drawn on the PET images, guided by the co-registered CT images, to quantify tracer uptake. The SUVmax is calculated for tumor lesions.

$^{68}\text{Ga}$ -NOTA-AE105 PET/CT Workflow

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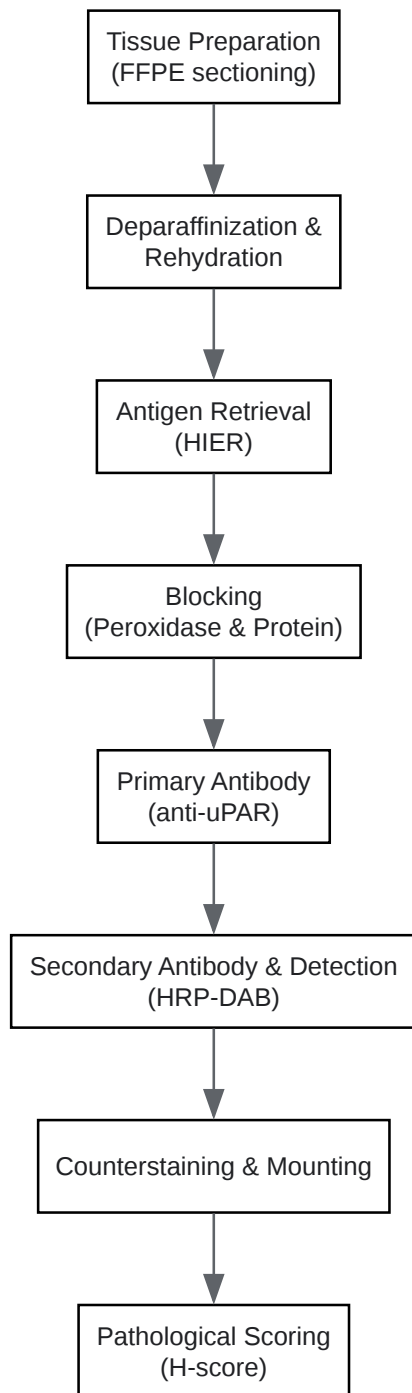
**Caption:** Workflow for  $^{68}\text{Ga}$ -NOTA-AE105 PET/CT Imaging.

## uPAR Immunohistochemistry (IHC) Protocol

This protocol is a generalized procedure for FFPE tissues, which would be adapted with specific antibodies and conditions as used in the validation studies.

- **Tissue Preparation:** Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5  $\mu\text{m}$ ) are cut and mounted on positively charged slides.
- **Deparaffinization and Rehydration:** Slides are deparaffinized in xylene or a xylene substitute and rehydrated through a graded series of ethanol solutions to water.
- **Antigen Retrieval:** Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating. This step is crucial for unmasking the uPAR antigen.
- **Blocking:** Endogenous peroxidase activity is quenched using a hydrogen peroxide solution. Non-specific antibody binding is blocked by incubating the slides with a protein block or normal serum.
- **Primary Antibody Incubation:** The slides are incubated with a primary antibody specific to uPAR at an optimized concentration and duration (e.g., overnight at 4°C).
- **Secondary Antibody and Detection:** A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a substrate-chromogen system such as 3,3'-diaminobenzidine (DAB) to produce a colored precipitate at the site of the antigen.
- **Counterstaining, Dehydration, and Mounting:** The slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated through graded ethanol and xylene, and coverslipped with a permanent mounting medium.
- **Scoring:** The staining intensity and the percentage of positive tumor cells are assessed by a pathologist to generate a semi-quantitative score, such as the H-score ( $\text{H-score} = \Sigma (\text{intensity} \times \text{percentage of stained cells})$ ).

## uPAR Immunohistochemistry Workflow

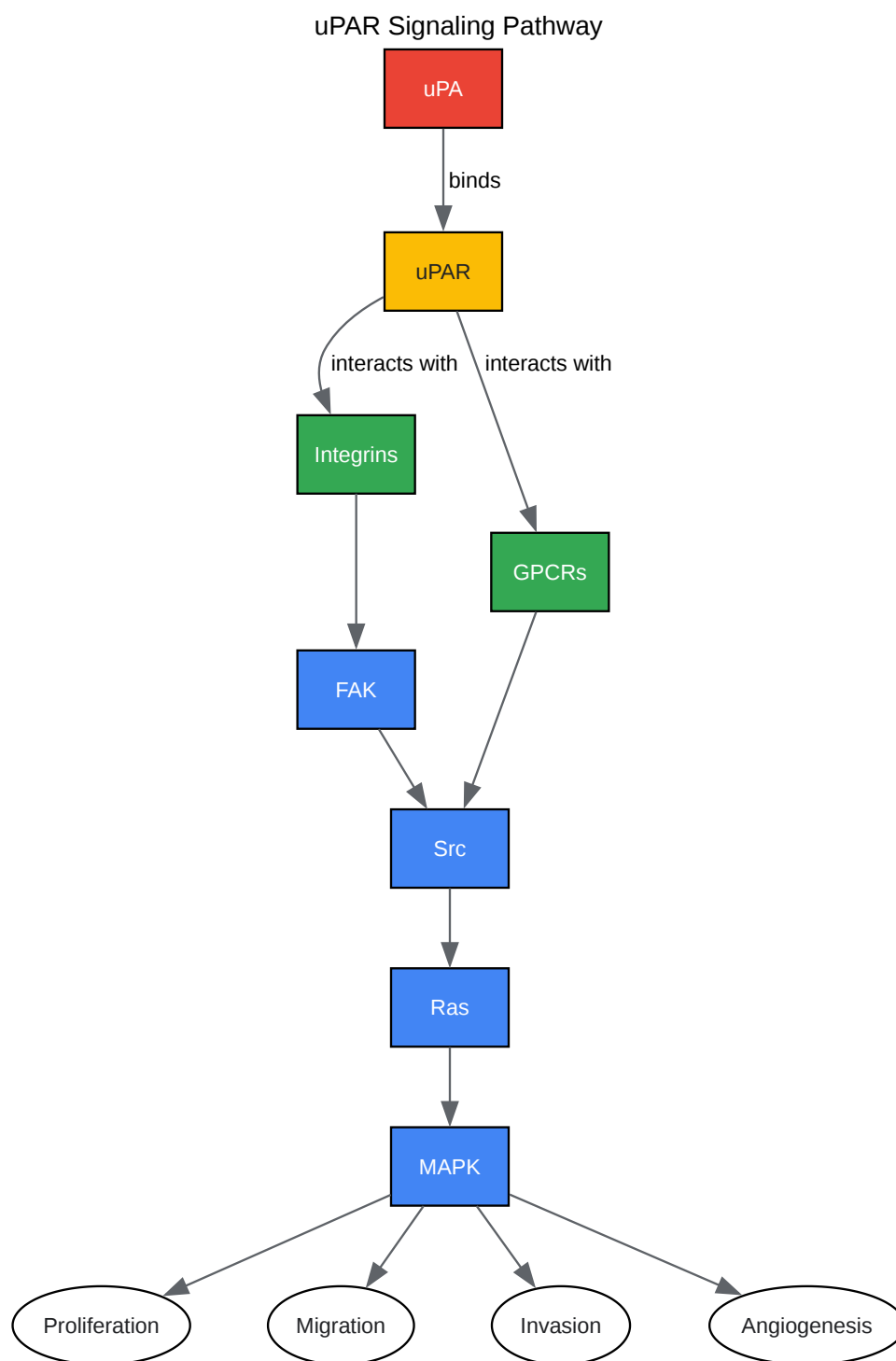
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**Caption:** Workflow for uPAR Immunohistochemistry.

## uPAR Signaling Pathway

The binding of urokinase-type plasminogen activator (uPA) to uPAR initiates a cascade of signaling events that promote tumor progression. uPAR, being a GPI-anchored protein, lacks an intracellular domain and thus relies on interactions with transmembrane co-receptors, such as integrins and G-protein coupled receptors (GPCRs), to transduce signals. This signaling network activates downstream pathways like FAK, Src, Ras, and MAPK, ultimately leading to increased cell proliferation, migration, invasion, and angiogenesis.





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**Caption:** Simplified uPAR Signaling Cascade.

In conclusion,  $^{68}\text{Ga}$ -**NOTA-AE105** is a robust and clinically validated PET tracer for the non-invasive assessment of uPAR expression. The strong correlation between  $^{68}\text{Ga}$ -**NOTA-AE105** uptake and uPAR expression confirmed by immunohistochemistry underscores its potential as a valuable tool for patient stratification, prognostication, and monitoring response to therapy in a variety of cancers.

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